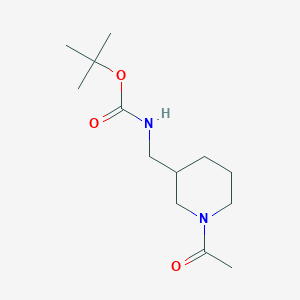

3-(Boc-aminomethyl)-1-acetylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Boc-aminomethyl)-1-acetylpiperidine is a chemical compound that is of significant interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various biologically active molecules. The presence of the Boc (tert-butoxycarbonyl) group provides a means of protecting the amine functionality during chemical reactions, allowing for greater control over the synthesis process.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, the synthesis of 4-substituted 3,3-difluoropiperidines involves a multi-step process starting with the 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by a series of reductions and lactamization steps . Similarly, the synthesis of 3-aminomethyl-3-fluoropiperidines is achieved through the fluorination of ethyl 3-chloropropyl-2-cyanoacetate, followed by amide formation and ring closure to yield the piperidine core, which is then reduced to introduce the aminomethyl group . These methods highlight the complexity and versatility of synthetic approaches in the realm of piperidine chemistry.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, and their analysis is crucial for understanding their chemical behavior. In the case of triazolyl-substituted 3-aminopiperidines, the constitution and relative configuration of the products were determined using single-crystal X-ray structure analysis . This level of structural elucidation is essential for the development of new compounds and for ensuring the correct stereochemistry in medicinal chemistry applications.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, which are often utilized to further modify the core structure or to introduce additional functional groups. For example, the Huisgen 1,3-dipolar cycloaddition is a key reaction used to prepare triazolyl-substituted 3-aminopiperidines from a piperidine building block . This reaction is a cornerstone of click chemistry and is widely used due to its high efficiency and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives like 3-(Boc-aminomethyl)-1-acetylpiperidine are influenced by their functional groups and molecular structure. While specific data on the physical properties of 3-(Boc-aminomethyl)-1-acetylpiperidine is not provided in the papers, it can be inferred that the presence of the Boc group would increase the steric bulk and could affect properties such as solubility and boiling point. The chemical properties, such as reactivity and stability, would also be impacted by the protective groups and the overall molecular framework .

Applications De Recherche Scientifique

Versatile Building Blocks for Synthesis

Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, a related compound, has been identified as a versatile building block for synthesizing 4-substituted 3-aminopiperidines. These compounds have a high potential for biological activity. A scalable synthesis method starting from simple materials like pyridine and benzyl chloride was developed to produce these building blocks, highlighting their importance in medicinal chemistry and drug discovery (Schramm et al., 2009).

Catalysis and Enantioselective Synthesis

Chiral Brønsted acid-catalyzed direct Mannich reactions have been facilitated using phosphoric acid derivatives, demonstrating the utility of N-Boc-protected arylimines. This approach offers an attractive method for constructing beta-aminoketones under mild conditions, which is significant for the synthesis of various phenylglycine derivatives. The process highlights the role of such N-Boc-protected intermediates in enabling enantioselective catalysis and synthesis of biologically relevant compounds (Uraguchi & Terada, 2004).

Synthesis of Neuronal Nitric Oxide Synthase Inhibitors

2-Aminopyridinomethyl pyrrolidines, another class of compounds relevant to the query, represent potent and selective inhibitors of neuronal nitric oxide synthase. A critical step in their synthesis involves the deprotection of the benzyl group from the N-Boc and N-Bn double protected 2-aminopyridine ring, underscoring the importance of Boc-aminomethyl groups in the development of therapeutic agents (Ji et al., 2012).

Applications in Combinatorial Chemistry

Orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, prepared from piperidine building blocks, serve as new scaffolds for combinatorial chemistry. Their preparation involves nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, showcasing the application of Boc-aminomethyl groups in creating diverse chemical libraries for drug discovery (Schramm et al., 2010).

Enantioselective and Regiodivergent Access

Regiodivergent and enantioselective access to β2- and β3-amino acids, important chiral building blocks for pharmaceuticals, has been achieved through a one-pot reaction involving sparteine-mediated enantioselective lithiation of Boc-1,3-oxazinanes. This methodology emphasizes the versatility of Boc-protected intermediates in synthesizing key components for drug development and peptidomimetics (Lin, Zhang, & Baudoin, 2019).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(1-acetylpiperidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-10(16)15-7-5-6-11(9-15)8-14-12(17)18-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADXXXMWCCGNFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-aminomethyl)-1-acetylpiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2551310.png)

![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)

![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)

![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2551328.png)